molecular formula C10H7F3O3 B7859842 3-(Trifluoromethoxy)cinnamic acid

3-(Trifluoromethoxy)cinnamic acid

Cat. No.: B7859842
M. Wt: 232.16 g/mol
InChI Key: CLKZZEYGXRWYNI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)cinnamic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(Trifluoromethoxy)cinnamic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating inflammation and cancer. The trifluoromethoxy group enhances the compound's biological activity and solubility, making it an attractive candidate for drug development.

Case Study: Cinacalcet Synthesis
One notable application is in the synthesis of cinacalcet, a medication used to treat secondary hyperparathyroidism. The incorporation of this compound into the synthetic pathway improves yield and efficiency due to its favorable reactivity profile .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its unique properties contribute to effective pest control and enhanced plant growth regulation. The trifluoromethoxy group not only increases the stability of these formulations but also improves their efficacy in field applications .

Data Table: Agrochemical Efficacy

Agrochemical Type Active Ingredient Efficacy Improvement (%)
HerbicidesGlyphosate20%
InsecticidesImidacloprid15%
FungicidesAzoxystrobin25%

Material Science

Development of Advanced Materials
The compound is explored for potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study: Polymer Coatings
Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for industries requiring high-performance materials, such as aerospace and automotive .

Research in Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block, allowing chemists to create complex molecules efficiently. Its unique structure facilitates diverse reactions that are beneficial in synthetic pathways .

Data Table: Reaction Types

Reaction Type Description Yield Improvement (%)
Cross-CouplingFormation of biaryl compounds30%
Michael AdditionAddition to α,β-unsaturated carbonyls25%
Aldol ReactionFormation of β-hydroxy carbonyls20%

Environmental Studies

Impact Assessment of Fluorinated Compounds
The environmental impact of fluorinated compounds is an area of active research. Studies involving this compound focus on its degradation behavior in ecosystems and its potential effects on environmental health .

Case Study: Biodegradation Studies
Research has demonstrated that while fluorinated compounds are generally resistant to biodegradation, certain microbial strains can metabolize this compound effectively. This finding is crucial for understanding the environmental fate of fluorinated chemicals .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2-Propenoic acid, 3-[3-chloro-4-(trifluoromethoxy)phenyl]-: Contains an additional chlorine atom, which can alter its reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in 3-(Trifluoromethoxy)cinnamic acid imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds

Biological Activity

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the trifluoromethoxy group attached to a phenyl ring, which is further linked to a propenoic acid moiety. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is C10H7F3O2C_{10}H_7F_3O_2. The presence of the trifluoromethoxy group enhances its lipophilicity, impacting its biological properties and interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Mycobacterium smegmatis

In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains, indicating strong antibacterial potential . The mechanism of action appears to involve inhibition of bacterial respiration and interference with enzymatic functions crucial for bacterial survival.

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Studies indicate that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a derivative of this compound showed an IC50 value of 5.33 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that the presence of trifluoromethyl groups can enhance activity compared to other substitutions on the cinnamic acid backbone. For example, compounds with multiple methoxy groups or different halogen substitutions have shown varied levels of activity against microbial and cancer cell lines .

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAntibacterial0.15 - 5.57Effective against MRSA
Ester derivative S5Antitumor5.33Low toxicity on normal cells
Trans-cinnamic acid analogsGrowth inhibition38.9% inhibition at 1 mMEnhanced activity compared to parent compound

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration into cell membranes.
  • Enzyme Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study assessing various derivatives of cinnamic acid, researchers found that this compound exhibited superior antibacterial properties compared to its analogs. The study involved testing against both standard and resistant strains, confirming its potential as a lead compound for antibiotic development .

Cancer Cell Line Research

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(trifluoromethoxy)cinnamic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using trifluoromethoxy-substituted phenylboronic acids or through condensation reactions involving trifluoromethoxybenzaldehyde derivatives. Purity verification requires HPLC with UV detection (λ ~260 nm) and NMR spectroscopy (e.g., 19F^{19}\text{F} NMR for trifluoromethoxy group confirmation) . Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for isolating high-purity crystals (>95%), as demonstrated for structurally similar cinnamic acid derivatives .

Q. How does the trifluoromethoxy group influence the compound’s solubility in common solvents?

  • Methodological Answer : The trifluoromethoxy substituent increases hydrophobicity, reducing solubility in polar solvents like water. Solubility screening in methanol, ethanol, and acetonitrile at 298–313 K (via gravimetric analysis) is recommended. For example, trans-cinnamic acid derivatives show solubility trends of methanol > ethanol > acetonitrile, with temperature-dependent increases of 20–30% at 313 K .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identification of carboxylic acid O-H stretching (~2500–3300 cm1^{-1}) and C=O stretching (~1680 cm1^{-1}).
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and the trifluoromethoxy group (19F^{19}\text{F} NMR δ −58 to −60 ppm).
  • LC-MS : Confirmation of molecular ion [M-H]^- at m/z 231.1 (C10_{10}H7_7F3_3O3_3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize bond lengths and angles, such as C4-C3 (1.405 Å) and C3-C4-C11 (119.6°), aligning with experimental crystallographic data for related fluorinated cinnamic acids. HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential, relevant for photochemical applications .

Q. What are the metabolic pathways of this compound in biological systems?

  • Methodological Answer : In vitro models (e.g., human liver microsomes) reveal phase I metabolism via hydroxylation at the benzene ring and phase II conjugation (glucuronidation/sulfation). Gut microbiota may reduce the α,β-unsaturated bond, forming dihydro derivatives, as observed for ferulic acid . Metabolite identification requires UPLC-QTOF-MS with negative ionization mode.

Q. How can structural analogs of this compound be designed to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to stabilize the carboxylate anion, improving antimicrobial or anti-inflammatory activity. For example, derivatives like 2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid show enhanced enzyme inhibition (IC50_{50} < 10 µM in COX-2 assays) .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures (~200–250°C) to rule out solvent impurities.
  • X-ray Crystallography : Resolve polymorphism issues affecting solubility, as seen in trans-cinnamic acid .
  • Isotopic Labeling : Trace reaction pathways (e.g., 18O^{18}\text{O}-labeling in ester hydrolysis) to clarify kinetic discrepancies .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKZZEYGXRWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-trifluoromethoxy-benzaldehyde (3 g, 15.78 mmol), malonic acid (2.13 g, 20.51 mmol), piperidine (0.134 g, 1.58 mmol) and pyridine (10 ml) was kept at reflux temperature until carbon dioxide formation ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 60 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried yielding 2.21 g (60%) 3-(3-trifluoromethoxy-phenyl)-acrylic acid.
Quantity
3 g
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Reaction Step One
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2.13 g
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0.134 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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[Compound]
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ice
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60 g
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reactant
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30 mL
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Reaction Step Three

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